![molecular formula C15H16ClN3O3S B1224896 1-(3-Chlorophenyl)-3-[3-[methyl(methylsulfonyl)amino]phenyl]urea](/img/structure/B1224896.png)
1-(3-Chlorophenyl)-3-[3-[methyl(methylsulfonyl)amino]phenyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-chlorophenyl)-3-[3-[methyl(methylsulfonyl)amino]phenyl]urea is a sulfonamide.
Scientific Research Applications
Enantiomer Resolution in Anticonvulsant Synthesis
1-(3-Chlorophenyl)-3-[3-[methyl(methylsulfonyl)amino]phenyl]urea has been studied in the context of anticonvulsant drugs. The enantiomer resolution of the anticonvulsant Galodif (1-((3-chlorophenyl)(phenyl)methyl) urea) was achieved through chiral HPLC. The research also delved into the enantiomeric composition determination using NMR spectroscopy, chiral HPLC, and polarimetry, signifying its role in improving the purity and effectiveness of anticonvulsant medications (Kuksenok et al., 2018).
Inhibitory Effects on Cancer Cell Proliferation
Diaryl urea derivatives, akin to the chemical structure , have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines. This research emphasizes the potential of such compounds in the development of new anticancer agents. Specifically, certain derivatives showed significant inhibitory effects, comparable to established cancer treatment drugs, paving the way for further research in this direction (Jian Feng et al., 2020).
Neurotropic Activity Exploration
The compound's derivatives have been linked to neurotropic activities, particularly in the context of antiepileptic drugs. Research has demonstrated the potential of noncyclic urea derivatives in retaining anticonvulsant properties, hinting at their significance in developing new neurotropic substances. The exploration into (heterylphenylmethyl)amines and (heterylphenylmethyl)ureas showcases the diverse therapeutic potentials of such compounds (Shamshin et al., 2001).
Antimycobacterial Properties
Substituted urea derivatives, including structures similar to 1-(3-Chlorophenyl)-3-[3-[methyl(methylsulfonyl)amino]phenyl]urea, have exhibited notable antimycobacterial activities. These compounds were effective against Mycobacterium tuberculosis, suggesting their potential in addressing tuberculosis and related diseases. The research holds promise for the development of new antimycobacterial agents and highlights the broad spectrum of biological activities of urea derivatives (Scozzafava et al., 2001).
properties
Product Name |
1-(3-Chlorophenyl)-3-[3-[methyl(methylsulfonyl)amino]phenyl]urea |
|---|---|
Molecular Formula |
C15H16ClN3O3S |
Molecular Weight |
353.8 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-3-[3-[methyl(methylsulfonyl)amino]phenyl]urea |
InChI |
InChI=1S/C15H16ClN3O3S/c1-19(23(2,21)22)14-8-4-7-13(10-14)18-15(20)17-12-6-3-5-11(16)9-12/h3-10H,1-2H3,(H2,17,18,20) |
InChI Key |
UPPOPLUMQLTCIE-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC(=C1)NC(=O)NC2=CC(=CC=C2)Cl)S(=O)(=O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(Phenylmethyl)benzoic acid [2-[4-(difluoromethylthio)anilino]-2-oxoethyl] ester](/img/structure/B1224814.png)
![2-(2-Furanylmethylamino)benzoic acid [2-oxo-2-(3-oxo-2,4-dihydroquinoxalin-1-yl)ethyl] ester](/img/structure/B1224815.png)
![4-[[3-[[(4-Nitrophenyl)-oxomethyl]amino]-1-oxopropyl]amino]benzoic acid ethyl ester](/img/structure/B1224818.png)
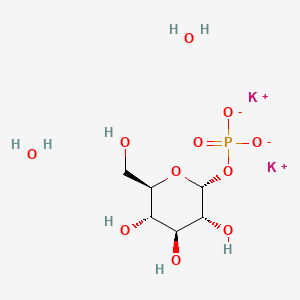
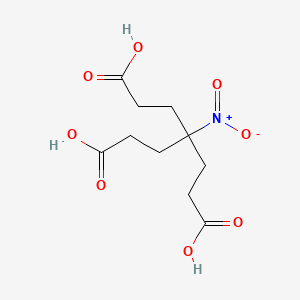
![N-[(2-chloro-6-phenoxyphenyl)methyl]benzenesulfonamide](/img/structure/B1224824.png)
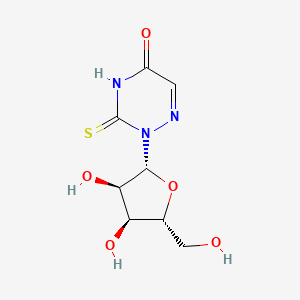
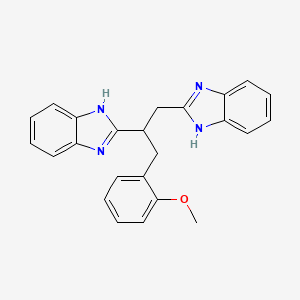
![4-[[[4-(2-Furanylmethyl)-5-(thiophen-2-ylmethyl)-1,2,4-triazol-3-yl]thio]methyl]benzonitrile](/img/structure/B1224828.png)
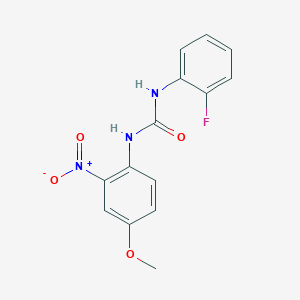
![5-Ethyl-2-[[oxo-(3,4,5-trimethoxyphenyl)methyl]amino]-3-thiophenecarboxylic acid ethyl ester](/img/structure/B1224831.png)
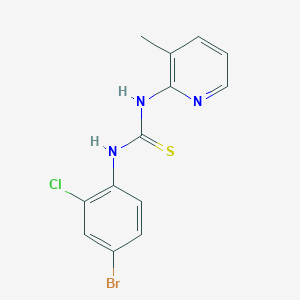
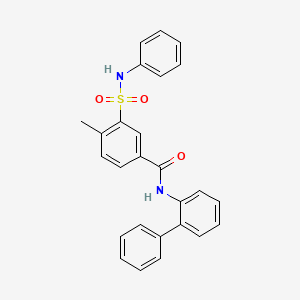
![2-[[5-(4-methylanilino)-1,3,4-thiadiazol-2-yl]thio]-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide](/img/structure/B1224835.png)